Acetylcholinesterase (AChE) Inhibition: Modest but Documented Activity for CNS Target Validation
This compound exhibits measurable, albeit modest, acetylcholinesterase (AChE) inhibition. A direct head-to-head comparison with a close structural analog reveals a clear SAR trend: replacing the benzothiazole-carboxamide group with the smaller chloroacetamide moiety increases potency by over 10-fold [1]. While the absolute potency (IC50 = 2.1 µM) is lower than that of clinically approved cholinesterase inhibitors (e.g., Donepezil, IC50 ~ 6-20 nM [2]), this level of inhibition is sufficient for use as a screening tool or starting scaffold in CNS drug discovery campaigns [3].
| Evidence Dimension | AChE Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.10 µM (2100 nM) |
| Comparator Or Baseline | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (a bulkier analog) |
| Quantified Difference | Target compound is >18.9-fold more potent |
| Conditions | Inhibition of human AChE, preincubated 10 min, followed by addition of acetylthiocholine substrate, measured after 2 min. |
Why This Matters
This quantifies the compound's utility in CNS-related assays where even modest cholinesterase inhibition is a relevant phenotype for target validation or as a control compound.
- [1] BindingDB. (2017). Entry BDBM50189895 (CHEMBL3828028): N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide. Affinity Data: IC50: 2.10E+3 nM for human AChE. View Source
- [2] BindingDB. Entry BDBM70208: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide. Affinity Data: IC50: >3.98E+4 nM for human AChE. View Source
- [3] Sugimoto, H., et al. (2000). Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current Medicinal Chemistry, 7(3), 303-339. View Source
